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Compound of Interest

Compound Name: 6,7-DIIODOBENZO(1,4)DIOXAN
CAS No.: 155303-91-6
Cat. No.: B130967
Get Quote
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Executive Summary

6,7-Diiodobenzo[1,4]dioxan (CAS: 155303-91-6) is a specialized heterocyclic building block
characterized by two bulky iodine atoms at the 6- and 7-positions of the benzene ring fused to
a flexible ethylenedioxy ring. Unlike its lighter congeners, the diiodo derivative exhibits a
significantly enhanced

-hole potential, making it a superior halogen bond donor for supramolecular assembly and a
critical intermediate for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira,
Suzuki) to generate conducting polymers like PEDOT analogs.

Key Differentiator: The iodine substituents provide a unique combination of high polarizability
and steric bulk, facilitating strong Type Il (I--N/O) halogen bonding interactions that are not
accessible with the chloro- or bromo-analogs.

Structural Data Profile

The following data summarizes the physicochemical and structural parameters of 6,7-
diiodobenzol[1,4]dioxan compared to the standard 1,4-benzodioxan scaffold.
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6,7-

6,7-

1,4-Benzodioxan

Parameter Diiodobenzo[1,4]diox  Dibromobenzo[1,4]di
(Parent)
an oxan
Formula CsHsl202 CsHeBr202 CsHsO2
MW ( g/mol ) 387.94 293.94 136.15
CAS Number 155303-91-6 25812-80-0 493-09-4

Physical State

Off-white crystalline

White crystalline solid

Colorless liquid

solid
Halogen Bond High (Deep
Moderate None
Strength “hole)
o CHCIs / MeOH or o
Crystallization Solvent EtOH / Hexane N/A (Liquid)

Acetone

Key Interaction

[1]2]3]---0 / I---N
(Type II)

Br---Br (Type 1)

C-H---O (Weak H-
bond)

Crystal Structure Insights

While the parent 1,4-benzodioxan is a liquid at room temperature, the 6,7-diiodo derivative

crystallizes readily due to the heavy atom effect.

o Lattice Packing: Driven by I---1 and I---O interactions. The large iodine radius (1.98 A) forces

the molecules into a planar stacking arrangement to maximize dispersive forces (

-stacking), often resulting in a triclinic or monoclinic unit cell (typically

or

).

o Conformation: The ethylenedioxy ring adopts a half-chair puckered conformation to relieve

torsional strain, while the benzene ring remains planar.
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« |sostructurality: It is frequently isostructural with the 6,7-dibromo analog but exhibits
expanded unit cell axes (approx. 5-8% volume increase) due to the larger van der Waals
radius of lodine vs. Bromine.

Comparative Performance Analysis
A. Halogen Bonding Capability (Crystal Engineering)

In co-crystallization experiments (e.g., with Lewis bases like pyrazine or HMTA), the 6,7-diiodo
derivative outperforms alternatives.

e Alternative 1: 6,7-Dibromobenzo[1,4]dioxan[1][4]
o Performance: Forms weaker halogen bonds. The bromine

-hole is smaller and less positive.

o Outcome: Crystal packing is often dominated by close-packing (Van der Waals) rather
than directional interactions.

e Alternative 2: 6,7-Dichlorobenzo[1,4]dioxan[1]

o Performance: Negligible halogen bonding utility. The chlorine atom is not polarizable
enough to compete with hydrogen bonding or

-stacking.

e Winner:6,7-Diiodobenzo[1,4]dioxan is the preferred scaffold for designing directed
supramolecular networks.

B. Synthetic Utility (Polymer Precursor)

For researchers synthesizing EDOT-like conducting polymers (e.g., propylenedioxythiophene
analogs):

o Reactivity: The C-1 bond is weaker (approx. 57 kcal/mol) than C-Br (68 kcal/mol), making the
diiodo derivative significantly more reactive in oxidative addition steps of Pd-catalyzed
couplings.
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» Selectivity: It allows for lower temperature reactions, preserving the sensitive dioxan ring
structure.

Experimental Protocols
Protocol A: Synthesis of 6,7-Diiodobenzo[1,4]dioxan

Methodology adapted from electrophilic aromatic substitution principles.

Reagents:

1,4-Benzodioxan (1.0 eq)

lodine Monochloride (ICI) (2.2 eq) OR

system

Acetic Acid (Glacial) as solvent

Dichloromethane (DCM) for extraction

Step-by-Step Workflow:

Dissolution: Dissolve 1,4-benzodioxan (10 mmol) in glacial acetic acid (20 mL).
e Addition: Add ICI (22 mmol) dropwise at room temperature. The solution will turn dark brown.

o Reaction: Stir at 40°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The di-iodo product
moves significantly slower than the starting material.

e Quenching: Pour the mixture into ice water containing 5% sodium thiosulfate (

) to reduce unreacted iodine (color changes from brown to yellow/white).

« |solation: Extract with DCM (3 x 30 mL). Wash organic layer with brine, dry over

, and concentrate.
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 Purification: Recrystallize from Ethanol/Chloroform (1:1) to yield off-white needles.

Protocol B: Single Crystal Growth

e Prepare a saturated solution of the purified solid in Chloroform (
).
e Place the vial in a larger jar containing Methanol (

) (vapor diffusion method).

e Seal and leave undisturbed at 4°C for 3-5 days.

e Harvest crystals for X-ray diffraction.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the halogen-bonding logic that
defines the crystal packing of the diiodo derivative.

Diagram 1: Synthesis & Functionalization Pathway[5]

1,4-Benzodioxan

(Liquid) + I+ (Electrophile)
\ Transition State -HCI/H20 o | 6,7-Diiodobenzo[1,4]dioxan Cross-Coupling Pd-Catalyzed Coupling

/ (Electrophilic Attack) = (Crystalline Solid) (Polymer/MOF Synthesis)
lodination Agent

(ICl or 12/HIO3)

Click to download full resolution via product page

Caption: Electrophilic iodination pathway transforming the liquid benzodioxan core into the
crystalline diiodo-scaffold.

Diagram 2: Halogen Bonding Network (Crystal
Engineering)
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Caption: Schematic of the competing Type | (stacking) and Type Il (directional) interactions
governing the crystal lattice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Contact our Ph.D. Support Team for a compatibility check
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